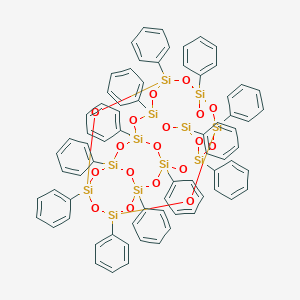
Magnesium sulfate trihydrate
Vue d'ensemble
Description
Magnesium sulfate trihydrate is a form of magnesium sulfate, a small colorless crystal used as an anticonvulsant, a cathartic, and an electrolyte replenisher in the treatment of pre-eclampsia and eclampsia . It functions as a calcium channel blocker, anaesthetic, tocolytic, anti-arrhythmia, analgesic, fertiliser, anticonvulsant, cardiovascular medication .
Synthesis Analysis
Magnesium sulfate trihydrate can be synthesized through various methods. One study conducted uniaxial compression experiments to determine the mechanical properties of three crystalline magnesium sulfate hydrates that may be present in the near-surface environment of Mars .Molecular Structure Analysis
The molecular structure of magnesium sulfate trihydrate consists of Mg2+ cations octahedrally coordinated by six water molecules, sulfate tetrahedra and protonated and disordered diamine linked together by two types of hydrogen bonds: OW—H…O and N—H…O .Chemical Reactions Analysis
Magnesium sulfate trihydrate participates in various chemical reactions. For instance, it combines easily with oxygen and at high temperatures reacts with such nonmetals as the halogens, sulfur, and even nitrogen .Applications De Recherche Scientifique
Heat Storage Application : Magnesium sulfate trihydrate's dehydration-hydration reactions have promising applications in heat storage. The exothermic hydration of lower hydrates releases heat, while the endothermic dehydration of higher hydrates can store energy for long periods. Despite its high theoretical energy density, the technology faces challenges in understanding the thermodynamic and kinetic data required for practical applications (Okhrimenko et al., 2017).
Medical Applications in ICU : In intensive care units, Magnesium sulfate trihydrate is used for its neuroprotective properties and to correct hypomagnesaemia. Its wide application in critical care is due to these benefits, along with its role in maintaining the normal function of body organs (Panahi et al., 2017).
Pediatric Anesthesia : Magnesium sulfate trihydrate serves as an adjuvant drug in pediatric anesthesia, enhancing analgesia, muscle relaxation, and potentially offering organ protection and anti-inflammatory benefits. Its safety, low cost, and multiple potential applications make it valuable in pediatric anesthesia (Rebollar et al., 2017).
Neuroprotection and Convulsion Control : Its role in controlling acute convulsions and providing neuroprotective effects is well-documented. Magnesium sulfate trihydrate is effective in various clinical settings, including the management of eclamptic seizures and as part of treatment strategies in neurological conditions (Borges & Giicer, 1978).
Treatment of Eclampsia and Pre-Eclampsia : Magnesium sulfate trihydrate is widely used for treating eclampsia and pre-eclampsia. It acts by affecting peripheral and cerebral vasodilation, protecting the blood-brain barrier, and serving as an anticonvulsant (Euser & Cipolla, 2009).
Corrosion Control : In the field of materials science, magnesium sulfate trihydrate plays a role in controlling the corrosion of magnesium in sodium sulfate solutions. This application is important for understanding the durability and longevity of magnesium-based materials (Baril et al., 2007).
Planetary Science : The stability of magnesium sulfate hydrates, including the trihydrate form, is of interest in planetary science, particularly for studies related to Mars. Understanding the stability and transformation of these hydrates helps in interpreting martian geology and hydrology (Chipera & Vaniman, 2007).
Orientations Futures
Research on magnesium sulfate trihydrate is ongoing. Some studies have focused on its potential therapeutic and preventive role in several conditions such as diabetes, osteoporosis, bronchial asthma, preeclampsia, migraine, and cardiovascular diseases . Another study suggested that poor bioaccessibility and bioavailability in the SHIME model clearly translated into poor dissolution and poor bioavailability in vivo .
Propriétés
IUPAC Name |
magnesium;sulfate;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.H2O4S.3H2O/c;1-5(2,3)4;;;/h;(H2,1,2,3,4);3*1H2/q+2;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGOZTHDQZFDPY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[O-]S(=O)(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6MgO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623753 | |
| Record name | Magnesium sulfate--water (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium sulfate trihydrate | |
CAS RN |
15320-30-6 | |
| Record name | Magnesium sulfate trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015320306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium sulfate--water (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAGNESIUM SULFATE TRIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25DG81L0KE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![m-[(p-Aminophenyl)azo]benzenesulphonic acid](/img/structure/B93749.png)


![1-Oxaspiro[2.2]pentane](/img/structure/B93754.png)



